N-(4-Fluorobenzoyl)morpholine

Description

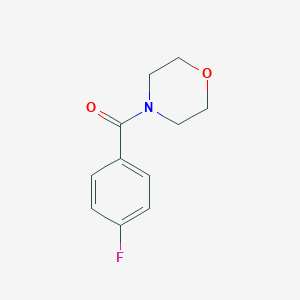

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYMQOUYJJXCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336286 | |

| Record name | N-(4-FLUOROBENZOYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804430 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1978-65-0 | |

| Record name | (4-Fluorophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1978-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-FLUOROBENZOYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Fluorophenyl)(morpholino)methanone synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of (4-Fluorophenyl)(morpholino)methanone

Abstract

This technical guide provides a comprehensive overview of (4-Fluorophenyl)(morpholino)methanone, a compound of significant interest in medicinal chemistry. The document details a robust and efficient synthesis protocol via the acylation of morpholine with 4-fluorobenzoyl chloride. It offers an in-depth analysis of the compound's physicochemical properties, supported by a full suite of spectroscopic data including ¹H NMR, ¹³C NMR, and FT-IR. Furthermore, this guide discusses the potential biological activities and applications of the title compound, grounded in the known pharmacological relevance of the morpholine and fluorophenyl moieties. Safety protocols for handling all relevant chemicals are also meticulously outlined. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(4-Fluorophenyl)(morpholino)methanone is a synthetic amide that incorporates two key structural motifs widely recognized in medicinal chemistry for their favorable pharmacological properties. The morpholine ring, a saturated heterocycle, is a "privileged" scaffold known to enhance aqueous solubility, metabolic stability, and the overall pharmacokinetic profile of drug candidates.[1][2] Concurrently, the incorporation of a fluorine atom onto the phenyl ring is a well-established strategy to modulate a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved binding affinity and bioavailability.[1][3]

The resulting amide, (4-Fluorophenyl)(morpholino)methanone, serves as a valuable building block and a potential lead compound for further derivatization in drug discovery programs. While specific biological data on the title compound is emerging, structurally related molecules have shown promise, suggesting potential for antibacterial, anticancer, or anti-inflammatory activities.[2][3] This guide provides a detailed protocol for its synthesis and a thorough characterization of its chemical and physical properties to facilitate further research and application.

Synthesis of (4-Fluorophenyl)(morpholino)methanone)

The most direct and efficient method for synthesizing (4-Fluorophenyl)(morpholino)methanone is through the nucleophilic acyl substitution reaction between 4-fluorobenzoyl chloride and morpholine. This classic amidation reaction, often performed under Schotten-Baumann conditions, is high-yielding and proceeds readily under mild conditions.[1][4]

Reaction Principle and Mechanism

The synthesis involves the nucleophilic attack of the secondary amine of morpholine on the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.[1] The reaction produces a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond. A non-nucleophilic base, such as triethylamine or an aqueous base, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

Visualizing the Synthesis

The overall synthetic workflow is depicted below.

Caption: General synthesis workflow for (4-Fluorophenyl)(morpholino)methanone.

Detailed Experimental Protocol

-

Materials:

-

Morpholine (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

4-Fluorobenzoyl chloride (1.0 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

Procedure:

-

To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at room temperature, carefully add 4-fluorobenzoyl chloride (1.0 eq) dropwise. Causality: The slow addition minimizes exothermic effects.[4]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add deionized water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine all organic extracts and wash sequentially with deionized water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine. Causality: These washing steps remove unreacted starting materials, the base, and aqueous impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain pure (4-Fluorophenyl)(morpholino)methanone as a solid.

-

Physicochemical Properties and Characterization

The identity and purity of the synthesized (4-Fluorophenyl)(morpholino)methanone are confirmed through comprehensive spectroscopic analysis.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically reported in the range of 95-100 °C |

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for (4-Fluorophenyl)(morpholino)methanone.[5]

| Spectroscopic Technique | Key Signals and Interpretations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 – 7.37 (m, 2H, Ar-H ortho to C=O), 7.16 – 7.06 (m, 2H, Ar-H meta to C=O), 3.95 – 3.37 (m, 8H, morpholine protons).[5] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 169.5 (C=O), 163.5 (d, J = 250.5 Hz, C-F), 131.4 (d, J = 3.2 Hz, Ar-C), 129.5 (d, J = 8.5 Hz, Ar-CH), 115.7 (d, J = 21.8 Hz, Ar-CH), 66.8 (morpholine O-CH₂), 48.3, 42.7 (morpholine N-CH₂).[5] |

| FT-IR (KBr, cm⁻¹) | ~1630-1650 (C=O amide stretch), ~1590-1600 (C=C aromatic stretch), ~1220-1240 (C-F stretch), ~1110-1120 (C-O-C stretch of morpholine). |

| Mass Spectrometry (ESI-MS) | m/z: 210.09 [M+H]⁺ |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data is referenced from a similar compound and may vary slightly based on experimental conditions.[5]

Potential Applications in Research and Drug Development

While (4-Fluorophenyl)(morpholino)methanone is primarily a building block for more complex molecules, its structural components suggest several avenues for biological investigation.

-

Antimicrobial Activity: Amides derived from fluorobenzoic acids have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The title compound is a strong candidate for screening in antimicrobial assays.

-

Anticancer Potential: The morpholine moiety is present in several approved anticancer drugs.[2] Furthermore, various fluorophenyl derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6] This suggests that (4-Fluorophenyl)(morpholino)methanone could serve as a scaffold for novel anticancer agents.[7]

-

Anti-inflammatory Properties: Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[3] The anti-inflammatory potential of this compound warrants further investigation.

Safety and Handling

Ensuring laboratory safety is paramount when handling the reagents involved in this synthesis.

-

4-Fluorobenzoyl chloride: This substance is corrosive and causes severe skin burns and eye damage.[8][9] It is also a lachrymator.[10] Always handle in a well-ventilated chemical fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Store in a cool, dry place away from moisture, as it readily hydrolyzes.[8]

-

Morpholine: Morpholine is a flammable, corrosive, and toxic liquid.[13][14] It can cause severe skin burns and eye damage.[13] Use in a chemical fume hood and keep away from ignition sources.[15][16] Wear appropriate PPE.[14] It is air-sensitive and should be stored under an inert atmosphere.[13]

-

Triethylamine: A flammable and corrosive liquid with a strong odor. Handle with appropriate PPE in a well-ventilated area.

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All handling should be performed in a chemical fume hood.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][13] Spills should be contained with an inert absorbent material and disposed of as hazardous waste according to local regulations.[16]

Conclusion

(4-Fluorophenyl)(morpholino)methanone is a synthetically accessible compound with significant potential as a scaffold in medicinal chemistry. The reliable synthesis outlined in this guide, coupled with comprehensive characterization data, provides a solid foundation for researchers. The favorable properties conferred by the morpholine and fluorophenyl groups make this molecule and its future derivatives promising candidates for the development of new therapeutic agents.

References

- Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.

- Capot Chemical Co., Ltd. (2010, September 28). MSDS of 4-fluorobenzoyl chloride.

- Redox. (2022, October 1). Safety Data Sheet Morpholine.

- The Royal Society of Chemistry. (n.d.). Supporting Information for an unspecified article.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.

- Loba Chemie. (2017, February 13). 4-FLUOROBENZOYL CHLORIDE MSDS.

- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.

- SpectraBase. (n.d.). 1H NMR of Methanone, 4-(1-azepanyl)phenyl-.

- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl) phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO.

- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

- MDPI. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 4-Fluorobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. lobachemie.com [lobachemie.com]

- 12. capotchem.cn [capotchem.cn]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. nj.gov [nj.gov]

An In-depth Technical Guide to the Molecular Structure and Physicochemical Characterization of C11H12FNO2

Abstract

The chemical formula C11H12FNO2 represents a variety of structural isomers, each with unique physicochemical properties and potential applications. This technical guide provides a comprehensive analysis of this molecular formula, focusing on a representative isomer, Cyclobutyl 2-amino-4-fluorobenzoate , as a primary case study. We will explore its molecular structure, weight, and key identifiers, and detail the multi-technique spectroscopic and computational workflows required for its unambiguous characterization. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering both foundational data and practical, field-proven experimental protocols.

Introduction: The Isomeric Landscape of C11H12FNO2

A single molecular formula can conceal a diverse family of molecules, and C11H12FNO2 is no exception. With a calculated monoisotopic mass of 209.0852 Daltons, this formula accommodates numerous structural isomers, including but not limited to:

-

Cyclobutyl 2-amino-4-fluorobenzoate (PubChem CID: 62217075)[1]: An ester of 4-fluoroanthranilic acid, featuring a fluorinated aromatic ring, an amine, and a cyclobutyl ester group.

-

N-(3-fluorophenyl)tetrahydro-2-furancarboxamide (PubChem CID: 4059515)[2]: An amide containing a fluorophenyl ring linked to a tetrahydrofuran moiety.

The specific arrangement of atoms fundamentally dictates the molecule's chemical behavior, biological activity, and therapeutic potential. The presence of a fluorine atom, a primary amine, and an ester or amide linkage provides a rich scaffold for medicinal chemistry, as these groups can modulate properties like metabolic stability, receptor binding, and membrane permeability. This guide will use Cyclobutyl 2-amino-4-fluorobenzoate as the principal exemplar to detail a rigorous scientific approach to structural and physicochemical characterization.

Molecular Identity and Physicochemical Properties

Unambiguous identification is the cornerstone of all chemical research. For Cyclobutyl 2-amino-4-fluorobenzoate, the key identifiers and computed properties are summarized below. These values are critical for database searches, regulatory submissions, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C11H12FNO2 | PubChem[1] |

| Average Molecular Weight | 209.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 209.08520679 Da | PubChem[1] |

| IUPAC Name | cyclobutyl 2-amino-4-fluorobenzoate | PubChem[1] |

| Canonical SMILES | C1CC(C1)OC(=O)C2=C(C=C(C=C2)F)N | PubChem[1] |

| InChI Key | ZXOMJOSTAQKVOR-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Structural Elucidation and Spectroscopic Characterization

A multi-faceted approach combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy is essential for confirming the structure of Cyclobutyl 2-amino-4-fluorobenzoate.

Integrated Characterization Workflow

The logical flow for characterizing a novel or synthesized batch of this molecule involves a sequence of analytical techniques, each providing a unique piece of the structural puzzle. The final structure is confirmed not by a single experiment, but by the convergence of all data.

Caption: Workflow for the structural characterization of C11H12FNO2.

Mass Spectrometry (MS)

Causality: MS is the primary technique to confirm the molecular weight, directly verifying the elemental composition. High-resolution mass spectrometry (HRMS) is crucial for distinguishing the target compound from molecules with similar nominal masses.

Step-by-Step Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: Introduce the sample via direct infusion or LC inlet into the ESI source. Positive ion mode is preferred to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Analysis & Validation:

-

Expected [M+H]⁺: The primary ion observed should correspond to the exact mass of C11H12FNO2 + H⁺ (209.0852 + 1.0078 = 210.0930 Da).

-

Fragmentation (MS/MS): Induce fragmentation of the parent ion (m/z 210.09) to observe characteristic losses, such as the loss of the cyclobutoxy group or cleavage of the ester bond, which provides further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed structural information, mapping the carbon-hydrogen framework and identifying the chemical environment of the fluorine atom. A combination of ¹H, ¹³C, and ¹⁹F NMR is non-negotiable for fluorinated compounds. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make ¹⁹F NMR a powerful and efficient tool.[3][4]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Additionally, 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) are highly recommended to assign protons to their attached carbons.

-

Analysis & Validation (Expected Signals for Cyclobutyl 2-amino-4-fluorobenzoate):

-

¹H NMR:

-

Aromatic Region (δ 6.0-8.0 ppm): Expect three distinct signals for the aromatic protons, showing complex splitting patterns (coupling) due to both H-H and H-F interactions.

-

Amine Protons (δ 4.0-5.5 ppm): A broad singlet corresponding to the -NH₂ group.

-

Cyclobutyl Protons (δ 1.5-2.5 ppm and δ 4.5-5.5 ppm): Multiple signals for the aliphatic protons of the cyclobutyl ring, with the proton on the oxygen-bearing carbon (methine) shifted significantly downfield.

-

-

¹³C NMR: Expect 11 distinct carbon signals, including signals for the ester carbonyl (δ ~165 ppm) and aromatic carbons directly bonded to fluorine, which will exhibit large ¹J(C-F) coupling constants.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift and coupling to nearby protons (³J(H-F)) provide definitive proof of its position on the aromatic ring. Computational methods like Density Functional Theory (DFT) can be used to predict ¹⁹F NMR shifts with high accuracy to aid in structural confirmation.[5]

-

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis & Validation (Expected Absorption Bands):

-

N-H Stretch (3300-3500 cm⁻¹): Two distinct bands characteristic of a primary amine (-NH₂).

-

C-H Stretch (2850-3000 cm⁻¹): Signals from the aliphatic cyclobutyl group and aromatic C-H bonds.

-

C=O Stretch (1680-1720 cm⁻¹): A strong, sharp absorption band from the ester carbonyl group.

-

C=C Stretch (1500-1600 cm⁻¹): Absorptions from the aromatic ring.

-

C-F Stretch (1100-1300 cm⁻¹): A strong band indicating the presence of the carbon-fluorine bond.

-

Caption: Relationship between functional groups and expected spectroscopic signals.

Applications in Research and Drug Development

While specific biological data for Cyclobutyl 2-amino-4-fluorobenzoate is not widely published, its structural motifs are of significant interest in medicinal chemistry.

-

Fluorinated Aromatics: The incorporation of fluorine into aromatic rings is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[6]

-

Anthranilic Acid Derivatives: The 2-aminobenzoic acid core is a privileged scaffold found in numerous pharmacologically active compounds.

-

Cyclobutyl Moieties: The cyclobutyl group is increasingly used as a bioisostere for other cyclic or linear alkyl groups to explore structure-activity relationships. Related structures, such as radiolabeled fluorinated cyclobutyl amino acids, have shown potential as PET tracers for brain tumor imaging, highlighting the biomedical relevance of this scaffold.[7]

Therefore, this molecule represents a valuable building block for generating compound libraries for screening against various biological targets, from kinases to ion channels, where its unique combination of functional groups could yield novel therapeutic agents.

Conclusion

The molecular formula C11H12FNO2 describes a class of isomeric compounds with significant potential in chemical and pharmaceutical research. Through a focused analysis of a representative isomer, Cyclobutyl 2-amino-4-fluorobenzoate, this guide has outlined the critical identifiers and physicochemical properties associated with this formula. Furthermore, we have provided a detailed, logic-driven framework of experimental protocols—spanning MS, NMR, and IR spectroscopy—necessary for its definitive structural elucidation. This integrated analytical workflow ensures the scientific integrity and trustworthiness required for advancing compounds from discovery to application.

References

- Dierick, S., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem.

- PubChem. (n.d.). N-(3-fluorophenyl)tetrahydro-2-furancarboxamide. National Center for Biotechnology Information.

- Groom, C. R., et al. (2016). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.

- PubChem. (n.d.). Cyclobutyl 2-amino-4-fluorobenzoate. National Center for Biotechnology Information.

- Martin, A. D., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank.

- Defense Technical Information Center. (1945). Determination of Fluorine in Fluoro-Organic Compounds. DTIC.

- Fielding, L. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance in Chemistry.

- Chaleckis, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.

- Washington, J. W., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry.

- Sun, A., et al. (2010). Synthesis and biological evaluation of anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC) in rat 9L gliosarcoma. Bioorganic & Medicinal Chemistry.

Sources

- 1. Cyclobutyl 2-amino-4-fluorobenzoate | C11H12FNO2 | CID 62217075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-fluorophenyl)tetrahydro-2-furancarboxamide | C11H12FNO2 | CID 4059515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC) in rat 9L gliosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Fluorobenzoyl)morpholine chemical properties and safety data

An In-Depth Technical Guide to N-(4-Fluorobenzoyl)morpholine: Chemical Properties, Synthesis, and Safety

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Drawing from established chemical principles and safety data, this document details the compound's properties, a reliable synthetic protocol, expected spectral characteristics, and essential safety and handling procedures. The inclusion of the morpholine moiety, a privileged structure in medicinal chemistry, suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.[1][2]

Chemical and Physical Properties

This compound is a substituted amide derivative. The presence of the fluorobenzoyl group and the morpholine ring bestows upon it specific physicochemical properties that are pertinent to its handling, reactivity, and potential biological activity.[1] The morpholine scaffold is particularly noteworthy for its ability to improve the pharmacokinetic profile of drug candidates.[2][3]

| Property | Value | Source |

| CAS Number | 1978-65-0 | [4] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [4][5] |

| Molecular Weight | 209.22 g/mol | [4][5] |

| IUPAC Name | (4-fluorophenyl)(morpholino)methanone | [4] |

| Synonyms | This compound | [4] |

| XLogP3-AA | 1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 209.08520679 Da | [5] |

| Topological Polar Surface Area | 29.5 Ų | [5] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the amidation of 4-fluorobenzoyl chloride with morpholine. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[6] The reaction is generally high-yielding and proceeds under mild conditions. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.[6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from a similar amidation reaction.[6]

-

Reaction Setup: To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in DCM dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Spectral Analysis

The structural elucidation of this compound can be confirmed using standard spectroscopic techniques.[7] The expected spectral data are summarized below.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.0-7.8 ppm. - Morpholine protons: Multiple signals in the range of δ 3.4-3.8 ppm. |

| ¹³C NMR | - Carbonyl carbon: Signal around δ 168-172 ppm. - Aromatic carbons: Signals in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. - Morpholine carbons: Signals in the range of δ 42-67 ppm. |

| IR Spectroscopy | - Strong C=O (amide) stretch at ~1630-1680 cm⁻¹. - C-F stretch at ~1220-1240 cm⁻¹. - C-N stretch at ~1200-1350 cm⁻¹. - Aromatic C=C stretches at ~1450-1600 cm⁻¹.[8][9] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 209. - Characteristic fragmentation patterns including the loss of the morpholine ring and fragments corresponding to the 4-fluorobenzoyl cation. |

Safety and Handling

The safety profile of this compound is not extensively documented. Therefore, precautions should be based on the known hazards of its parent compounds, morpholine and substituted benzoyl amides.[10][11][12] Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[11][12][13][14][15] While the amide derivative is expected to be less volatile and corrosive, it should still be handled with care.

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Safety Workflow Diagram

Caption: Recommended safety workflow for handling this compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Applications in Research and Drug Development

The morpholine ring is a key structural motif in a wide range of biologically active compounds and approved drugs.[2][3][16] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1] this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

-

Central Nervous System (CNS) Disorders: The morpholine scaffold is known to be a component of many CNS-active drugs due to its favorable physicochemical properties that can aid in crossing the blood-brain barrier.[1]

-

Oncology: Morpholine derivatives have been investigated as anticancer agents, with some showing potent inhibitory activity against various kinases.[17]

-

Infectious Diseases: The morpholine core is present in some antibacterial and antifungal agents.[16]

The fluorine substitution on the benzoyl ring can further modulate the compound's electronic properties and metabolic stability, making this compound an attractive starting point for medicinal chemistry campaigns.

References

- Pharmaffiliates. This compound. [Link]

- SPS | Solvents & Petroleum Service, Inc.

- PubChem. 3-(4-Fluorobenzoyl)morpholine. [Link]

- New Jersey Department of Health. Hazardous Substance Fact Sheet - Morpholine. [Link]

- PrepChem.com. Synthesis of N-p-iodobenzoyl-morpholine. [Link]

- E3S Web of Conferences.

- Penta chemicals.

- Chemos GmbH & Co.KG.

- PubChem. N-(4-Chlorobenzoyl)morpholine. [Link]

- Google Patents.

- Wikipedia. Morpholine. [Link]

- PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

- Organic Chemistry Portal. Morpholine synthesis. [Link]

- University of Wisconsin-Madison. NMR Spectroscopy. [Link]

- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

- PubChem. 4-(Benzoyloxy)morpholine. [Link]

- Hoffman Fine Chemicals. 4-(4-Iodobenzoyl)morpholine. [Link]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- Scribd. Spec Ir NMR Spectra Tables PDF. [Link]

- University of California, Los Angeles. IR NMR Chart. [Link]

- University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(4-Fluorobenzoyl)morpholine | C11H12FNO2 | CID 84676634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. scribd.com [scribd.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nj.gov [nj.gov]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. solventsandpetroleum.com [solventsandpetroleum.com]

- 14. chemos.de [chemos.de]

- 15. fishersci.com [fishersci.com]

- 16. nbinno.com [nbinno.com]

- 17. e3s-conferences.org [e3s-conferences.org]

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to (4-fluorophenyl)(morpholino)methanone

(4-fluorophenyl)(morpholino)methanone, known by its IUPAC name, is a synthetic organic compound that stands at the intersection of two critically important moieties in medicinal chemistry: the morpholine ring and a fluorinated phenyl group. The morpholine heterocycle is widely recognized as a "privileged structure" due to its frequent appearance in approved drugs, where it often imparts favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile[1][2]. Concurrently, the incorporation of fluorine into drug candidates is a cornerstone strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability[3].

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and detailed analytical characterization methodologies. Furthermore, it explores the compound's established and potential applications in drug discovery, grounded in the structure-activity relationships of its constituent parts.

Chemical Identity and Structural Descriptors

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representations.

-

IUPAC Name: (4-fluorophenyl)(morpholino)methanone

-

Common Synonym: N-(4-Fluorobenzoyl)morpholine

-

CAS Number: 1978-65-0

-

Molecular Formula: C₁₁H₁₂FNO₂

-

SMILES: C1COCCN1C(=O)C2=CC=C(C=C2)F

-

InChI Key: NDYMQOUYJJXCKJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The properties for (4-fluorophenyl)(morpholino)methanone are summarized below.

| Property | Value | Source |

| Molecular Weight | 209.22 g/mol | PubChem |

| Appearance | Yellow Solid | [3] |

| Melting Point | Data not available in cited literature | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO. Miscible with water. | General chemical principles[4] |

| LogP (calculated) | 1.0 | PubChem |

Synthesis Methodology: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of (4-fluorophenyl)(morpholino)methanone is the Schotten-Baumann reaction, a classic amidation that involves the acylation of morpholine with 4-fluorobenzoyl chloride. This method is efficient, high-yielding, and utilizes readily available starting materials.

Rationale of Experimental Design

The reaction proceeds via nucleophilic acyl substitution. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The choice of an acid scavenger, typically a tertiary amine like triethylamine, is critical. It neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. Without this base, the HCl would protonate the morpholine, rendering it non-nucleophilic and halting the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the reactive acyl chloride.

Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to (4-Fluorophenyl)(morpholino)methanone for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Fluorophenyl)(morpholino)methanone, a synthetic compound of increasing interest within the fields of medicinal chemistry and drug discovery. This document delves into the core aspects of the molecule, including its chemical identity as defined by its SMILES notation, detailed synthetic protocols, and thorough characterization. Furthermore, this guide explores the compound's physicochemical properties and discusses its potential therapeutic applications, drawing parallels with structurally related molecules. Experimental protocols for biological evaluation are provided to facilitate further research and development efforts. The content is structured to offer a blend of theoretical knowledge and practical insights, catering to the needs of researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

(4-Fluorophenyl)(morpholino)methanone is a chemical entity featuring a 4-fluorophenyl group linked to a morpholine ring via a ketone functional group. This unique combination of a halogenated aromatic ring and a heterocyclic morpholine moiety bestows upon the molecule specific chemical and pharmacological properties.

SMILES Notation: The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for (4-Fluorophenyl)(morpholino)methanone is:

O=C(N1CCOCC1)c2ccc(F)cc2

This notation provides a linear representation of the two-dimensional chemical structure, which is invaluable for computational chemistry and cheminformatics applications.

Structural Features:

-

4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons and impact metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and overall drug-like properties.

-

Methanone Linker: The ketone group acts as a rigid linker between the aromatic and heterocyclic components, influencing the overall conformation of the molecule and its ability to interact with biological targets.

Synthesis and Characterization

The synthesis of (4-Fluorophenyl)(morpholino)methanone is typically achieved through a standard amidation reaction. The most common and efficient method involves the coupling of 4-fluorobenzoyl chloride with morpholine.

Synthetic Protocol: Amidation of 4-Fluorobenzoyl Chloride

This protocol outlines a reliable method for the laboratory-scale synthesis of (4-Fluorophenyl)(morpholino)methanone.

Materials:

-

4-Fluorobenzoyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred morpholine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure (4-Fluorophenyl)(morpholino)methanone as a solid.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for (4-Fluorophenyl)(morpholino)methanone.

Spectroscopic Characterization

The identity and purity of the synthesized (4-Fluorophenyl)(morpholino)methanone can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl ring (typically appearing as multiplets or doublets of doublets in the range of 7.0-7.5 ppm) and the protons of the morpholine ring (appearing as multiplets in the range of 3.4-3.9 ppm).[1] |

| ¹³C NMR | Resonances for the carbonyl carbon (around 169 ppm), the aromatic carbons (with the carbon attached to fluorine showing a characteristic coupling), and the carbons of the morpholine ring.[1] |

| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring.[1] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. |

Physicochemical Properties and Potential Applications

The unique structural features of (4-Fluorophenyl)(morpholino)methanone contribute to its physicochemical properties, which in turn suggest its potential utility in drug discovery and development.

| Property | Predicted Value/Characteristic | Implication in Drug Development |

| Molecular Weight | 209.22 g/mol | Compliant with Lipinski's rule of five, suggesting good potential for oral bioavailability. |

| LogP | ~1.5 - 2.0 | Indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability and solubility. |

| Hydrogen Bond Acceptors | 3 (2 oxygen, 1 nitrogen) | Contributes to aqueous solubility and potential for interactions with biological targets. |

| Hydrogen Bond Donors | 0 | Reduced potential for forming strong hydrogen bonds, which can sometimes hinder membrane permeability. |

| Metabolic Stability | Potentially enhanced due to the fluorine substitution on the phenyl ring. | The C-F bond is strong and can block sites of metabolic oxidation, potentially leading to a longer in vivo half-life. |

Potential Therapeutic Applications

While specific biological activities of (4-Fluorophenyl)(morpholino)methanone are not extensively documented in publicly available literature, the presence of the fluorophenyl and morpholine moieties in numerous bioactive compounds suggests several potential therapeutic avenues for investigation.[2]

-

Anticancer Activity: Many compounds containing the morpholine scaffold have demonstrated anticancer properties.[2] The morpholine ring can improve the pharmacokinetic profile and target engagement of anticancer agents.

-

Anti-inflammatory Effects: Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[2]

-

Antibacterial Activity: Studies on amides of fluorobenzoic acids have reported antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

Experimental Protocol: In Vitro Biological Evaluation

To explore the potential biological activities of (4-Fluorophenyl)(morpholino)methanone, a primary in vitro screening assay is essential. The following protocol outlines a general method for assessing its cytotoxic effects on a cancer cell line.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(4-Fluorophenyl)(morpholino)methanone (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (4-Fluorophenyl)(morpholino)methanone in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Visualizing the Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

(4-Fluorophenyl)(morpholino)methanone represents a molecule with significant potential for further investigation in the realm of drug discovery. Its straightforward synthesis, favorable physicochemical properties, and the established biological relevance of its constituent moieties make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, offering both the theoretical background and practical protocols necessary to empower researchers to explore its full potential.

References

- The Royal Society of Chemistry. Supporting Information.

Sources

An In-depth Examination of its Physicochemical Properties and Synthetic Pathways for Drug Development Professionals

<Technical Guide: N-(4-Fluorobenzoyl)morpholine >

Abstract

This compound is a fluorinated aromatic compound incorporating a morpholine moiety. This structural combination imparts a unique set of physicochemical properties that are of significant interest in the field of medicinal chemistry and drug development. The morpholine ring is a recognized "privileged structure," often contributing to improved pharmacokinetic profiles, such as enhanced aqueous solubility and metabolic stability.[1][2] The introduction of a fluorine atom on the benzoyl group can further modulate properties like lipophilicity and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic protocols, and established analytical methodologies for its characterization. The information presented is intended to support researchers and scientists in leveraging this compound for drug discovery and development applications.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below. These computed properties provide a baseline for understanding the molecule's size, polarity, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₂ | PubChem[4] |

| Molecular Weight | 209.22 g/mol | PubChem[4] |

| IUPAC Name | (4-fluorophenyl)(morpholino)methanone | PubChem[4] |

| Canonical SMILES | C1COCCN(C1)C(=O)C2=CC=C(C=C2)F | PubChem[4] |

| InChI Key | PDIJTAHTCCTJKY-UHFFFAOYSA-N | PubChem[4] |

| CAS Number | 49641-79-0 | - |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[5] |

| XLogP3-AA | 1.0 | PubChem[4] |

Note: Some identifiers and properties are based on computational models and may vary slightly from experimental values.

Synthesis and Purification

The synthesis of this compound is typically achieved through the amidation of 4-fluorobenzoyl chloride with morpholine. This reaction is a standard procedure in organic synthesis and can be adapted for various scales.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar amidation procedure and provides a robust method for laboratory-scale synthesis.[6]

Materials:

-

Morpholine

-

4-Fluorobenzoyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred morpholine solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzoyl group and the methylene protons of the morpholine ring.[7][8] The morpholine protons typically appear as two multiplets corresponding to the protons adjacent to the oxygen and nitrogen atoms.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks include C-N stretching and C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[9][10] A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is commonly used. Purity is determined by the peak area percentage of the main component.

Chemical Reactivity and Stability

This compound exhibits the typical reactivity of a tertiary amide. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The morpholine moiety, being a secondary amine derivative, is a weak base.[11][12] The presence of the electron-withdrawing fluorobenzoyl group further reduces the basicity of the nitrogen atom. The compound is generally stable under standard storage conditions, but it should be protected from strong oxidizing agents and extreme temperatures.

Applications in Drug Discovery and Development

The morpholine scaffold is a key structural motif in a wide range of biologically active compounds and approved drugs.[1][2][13] Its inclusion can enhance drug-like properties by improving solubility, metabolic stability, and oral bioavailability.[1][2] The 4-fluorobenzoyl group can participate in specific interactions with biological targets and can influence the compound's pharmacokinetic profile.

Role as a Synthetic Intermediate

This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The fluorinated phenyl ring and the morpholine nitrogen provide sites for further chemical modification, allowing for the generation of compound libraries for screening in drug discovery programs. For instance, similar morpholine-containing structures are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[14][15]

Conceptual Application Workflow

The following diagram outlines a conceptual workflow for utilizing this compound in a drug discovery context.

Caption: Conceptual workflow for drug discovery using this compound.

Safety and Handling

While specific toxicity data for this compound is not extensively available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for related compounds like morpholine and other benzoyl derivatives, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and drug development. Its favorable physicochemical properties, derived from the combination of the morpholine and 4-fluorobenzoyl moieties, make it an attractive scaffold and synthetic intermediate. This guide has provided a detailed overview of its properties, synthesis, characterization, and potential applications to aid researchers in their drug discovery endeavors.

References

- PubChem. 3-(4-Fluorobenzoyl)morpholine.

- OSHA. Morpholine.

- Penta Chemicals.

- Pharmaffiliates. This compound. [Link]

- Inchem.org. Morpholine (EHC 179, 1996). [Link]

- Wikipedia. Morpholine. [Link]

- ResearchGate.

- PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

- Cheméo. Morpholine (CAS 110-91-8). [Link]

- PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

- PubChem. N-(4-Chlorobenzoyl)morpholine.

- PubChem. N-Benzoylmorpholine.

- Hindawi.

- Teva api. Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. [Link]

- Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

- Organic Chemistry D

- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

- PubMed. Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. [Link]

- MDPI.

- E3S Web of Conferences.

- ACD/Labs.

- ACS Publications.

- PubMed Central.

- ResearchGate.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4-Fluorobenzoyl)morpholine | C11H12FNO2 | CID 84676634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 11. Morpholine - Wikipedia [en.wikipedia.org]

- 12. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

N-(4-Fluorobenzoyl)morpholine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of N-(4-Fluorobenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of interest in medicinal chemistry and drug development, incorporating the structurally significant morpholine and fluorobenzoyl moieties. Understanding its solubility and stability is paramount for its progression through the development pipeline, from early-stage formulation to ensuring the shelf-life of a potential final product. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines robust, scientifically-grounded protocols and the rationale behind them, based on established principles of physical chemistry and regulatory guidelines for forced degradation studies.

Introduction to this compound

This compound belongs to the class of morpholine derivatives. The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The fluorobenzoyl group is also a common feature in pharmacologically active molecules, where the fluorine atom can enhance metabolic stability and binding affinity. The combination of these two fragments in this compound suggests its potential as a scaffold in drug discovery. A thorough understanding of its physicochemical properties is the first step in unlocking this potential.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented below. These values, obtained from the PubChem database, provide initial estimates that can guide experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₂ | PubChem |

| Molecular Weight | 209.22 g/mol | PubChem |

| XLogP3-AA (logP) | 1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its absorption and bioavailability. The structure of this compound, with a polar morpholine ring and a relatively non-polar fluorobenzoyl group, suggests a moderate solubility profile. The predicted logP of 1 indicates a slight preference for a lipophilic environment.

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a range of solvents with varying polarities should be investigated. This includes:

-

Aqueous Buffers: At pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its solubility in the gastrointestinal tract.

-

Organic Solvents: A selection of pharmaceutically relevant organic solvents, such as ethanol, methanol, acetone, and acetonitrile, is crucial for formulation development.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for drug development. These studies help in developing stability-indicating analytical methods and inform on storage and handling conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules with labile functional groups. The amide linkage in this compound is susceptible to hydrolysis under acidic or basic conditions.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

Oxidative Stability

Oxidation can be a significant degradation pathway. The morpholine ring, particularly the nitrogen atom, can be susceptible to oxidation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30%) and keep the sample at room temperature or slightly elevated temperature for a specified duration.

-

Time-Point Sampling and Analysis: Follow a similar sampling and analysis procedure as for hydrolytic stability.

Photostability

Exposure to light can induce photodegradation. The aromatic fluorobenzoyl moiety may absorb UV light, potentially leading to degradation.

Step-by-Step Methodology (as per ICH Q1B guidelines):

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source.

-

Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze the exposed and control samples to assess the extent of degradation.

Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound.

Step-by-Step Methodology:

-

Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

-

Stress Conditions: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Analysis: Analyze the sample at different time points to determine the extent of degradation. Thermoanalytical techniques like thermogravimetric analysis (TGA) can also be employed to study thermal decomposition.

An In-depth Technical Guide to N-(4-Fluorobenzoyl)morpholine: Synthesis, Properties, and Historical Context in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of N-(4-Fluorobenzoyl)morpholine, a synthetic compound of significant interest to researchers, scientists, and drug development professionals. While the specific historical record of its initial synthesis is not prominently documented, its existence is a logical and strategic outcome of established principles in medicinal chemistry. This guide will delve into the scientific rationale for its design, rooted in the advantageous properties of both the morpholine scaffold and the 4-fluorobenzoyl moiety. We will present a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and provide a summary of its key physicochemical properties. Furthermore, this document will explore the role of this compound as a crucial building block in the development of more complex, patented molecules, thereby illustrating its enduring relevance in the landscape of modern drug discovery.

Introduction: A Synthesis of Strategic Moieties

The field of medicinal chemistry is in a perpetual quest for molecular architectures that confer favorable pharmacokinetic and pharmacodynamic properties upon a drug candidate. The emergence of this compound is a direct reflection of this pursuit, representing a strategic combination of two highly valued pharmacophores: the morpholine ring and a fluorinated phenyl group.

The morpholine heterocycle is a mainstay in drug design, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and introduce a basic nitrogen center for salt formation, all of which can lead to improved oral bioavailability.[1][2] Its saturated, non-planar structure can also provide a desirable three-dimensional geometry for interaction with biological targets.[3] The naming of morpholine is attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine.[4]

Concurrently, the introduction of fluorine into drug candidates has become a powerful and widely adopted strategy.[5][6] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's properties. Strategic fluorination can block sites of metabolic oxidation, modulate the acidity or basicity of nearby functional groups, and enhance binding affinity to target proteins through unique non-covalent interactions.[7][8]

Thus, the conceptual genesis of this compound stems from the logical convergence of these two pillars of medicinal chemistry. Its structure represents a deliberate and rational design choice to create a versatile chemical intermediate with inherent drug-like properties.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1978-65-0 | [9] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [9] |

| Molecular Weight | 209.22 g/mol | [10] |

| IUPAC Name | (4-fluorophenyl)(morpholino)methanone | [9] |

| Appearance | Typically an off-white to white solid | |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from general amide properties |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a classic example of nucleophilic acyl substitution, a robust and high-yielding reaction. The most common and efficient method involves the acylation of morpholine with 4-fluorobenzoyl chloride.

Reaction Pathway: Nucleophilic Acyl Substitution

The synthesis proceeds via the attack of the nucleophilic nitrogen atom of morpholine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A tertiary amine base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

Morpholine (1.0 equivalents)

-

4-Fluorobenzoyl chloride (1.05 equivalents)

-

Triethylamine (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 eq.) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.

-

Acylation: Slowly add 4-fluorobenzoyl chloride (1.05 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Historical Context and Role in Drug Development

While a singular "discovery" paper for this compound is not readily identifiable, its emergence can be situated within the broader context of pharmaceutical research in the latter half of the 20th century. The systematic exploration of fluorinated organic compounds and the established utility of the morpholine moiety made their combination an inevitable step in the generation of novel chemical entities for biological screening.

The true historical and ongoing significance of this compound lies in its role as a key intermediate in the synthesis of more complex, often patented, therapeutic agents. For instance, derivatives of this core structure have been investigated as substance P (neurokinin-1) receptor antagonists, which have potential applications in treating emesis, depression, and anxiety.[5][6] The presence of the this compound substructure in these larger molecules highlights its value as a reliable and synthetically accessible building block that imparts desirable physicochemical properties.

The following diagram illustrates the logical flow from fundamental chemical principles to the application of this compound in drug discovery.

Caption: The role of this compound in drug discovery.

Conclusion